molecular formula C13H14N2O2 B3012894 4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile CAS No. 1795532-36-3

4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile

Cat. No. B3012894
CAS RN: 1795532-36-3
M. Wt: 230.267
InChI Key: DBRVXKOARRURPC-UHFFFAOYSA-N
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Description

The compound “4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile” is an organic compound containing functional groups such as ether, nitrile, and alkyne . The presence of these functional groups suggests that it might be involved in various organic reactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through reactions like oxidative formylation . This involves the reaction of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been known to undergo reactions like oxidative formylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ether and nitrile groups could impact its polarity and solubility .

Mechanism of Action

The mechanism of action would depend on the specific reactions this compound is involved in. For instance, in the oxidative formylation of similar compounds, both the starting material and the product act as photosensitizers .

properties

IUPAC Name

4-(2-methoxyethoxy)-3-(prop-2-ynylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-6-15-12-9-11(10-14)4-5-13(12)17-8-7-16-2/h1,4-5,9,15H,6-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRVXKOARRURPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile

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